N-(5-chloro-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-6-3-4-7-15(14)13-24-11-5-8-17(21(24)26)20(25)23-18-12-16(22)9-10-19(18)27-2/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGABCJMAOGRBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyridine carboxamide moiety through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares a 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold with several analogs, but its substitution pattern distinguishes it:
Key Observations :
- Electronic Effects : The methoxy group in the target compound introduces electron-donating resonance effects, contrasting with the electron-withdrawing halogens (Cl, Br) in the analogs. This may enhance the electron density of the aromatic system, affecting reactivity or intermolecular interactions.
- Steric Effects : The (2-methylphenyl)methyl group at position 1 of the pyridine introduces significant steric bulk compared to unsubstituted analogs. This could reduce solubility or alter packing in crystalline states.
- Planarity : In the bromo/chloro analogs, the amide bridge facilitates π-conjugation, resulting in near-planar conformations (dihedral angle ~8° between aromatic rings) . The target compound’s methoxy group may slightly disrupt this planarity due to steric or electronic factors, though experimental data is needed.
Hydrogen Bonding and Crystal Packing
The bromo/chloro analogs form centrosymmetric dimers via intra- and intermolecular N–H⋯O hydrogen bonds (Table 2 in ). Halogen bonding, observed in bromo/chloro analogs, is absent in the target compound due to the lack of halogens on the phenyl ring.
Tautomerism
Like the bromo/chloro analogs, the target compound likely adopts the keto-amine tautomer (lactam form) rather than the enol tautomer, as confirmed by crystallography in related structures . This preference stabilizes the amide carbonyl and minimizes steric clashes.
Spectroscopic Properties
While IR/Raman data for the target compound is unavailable, the bromo/chloro analogs exhibit characteristic amide C=O stretches (~1680–1700 cm⁻¹) and N–H bends (~1550 cm⁻¹) (cf. ). The methoxy group in the target compound would introduce C–O–C stretches (~1250 cm⁻¹) and O–CH₃ deformations (~1450 cm⁻¹), distinguishing it spectroscopically from halogenated analogs .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
Key Features:
- Chlorine Substituent : Enhances lipophilicity and potential receptor binding.
- Methoxy Group : May influence solubility and biological activity.
- Dihydropyridine Core : Known for various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacteria and fungi.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.21 μM |
| Candida albicans | 0.35 μM |
| Micrococcus luteus | 0.25 μM |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against breast cancer and leukemia cells.
Case Study: Cytotoxic Effects
In a study assessing the cytotoxicity of this compound on MCF-7 (breast cancer) and K562 (leukemia) cell lines, it was found to induce apoptosis, leading to a significant reduction in cell viability:
- MCF-7 Cell Line : IC50 = 12 μM
- K562 Cell Line : IC50 = 10 μM
The mechanism of action appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure have been explored to enhance potency and selectivity.
Key Findings:
- Substitution Patterns : Variations in the substitution on the dihydropyridine core significantly affect antimicrobial potency.
- Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and bioavailability.
- Functional Groups : The presence of electron-withdrawing groups enhances interaction with biological targets.
Table 2: SAR Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against Gram-negative bacteria |
| Replacement of Methoxy with Ethoxy | Reduced cytotoxicity |
| Alteration of Dihydropyridine Ring | Enhanced selectivity for cancer cells |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : It can intercalate into DNA, disrupting replication processes in cancer cells.
- Receptor Modulation : Potential modulation of specific receptors involved in apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
